molecular formula C10H13NO5S B2571847 (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid CAS No. 7663-92-5

(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid

Cat. No.: B2571847
CAS No.: 7663-92-5
M. Wt: 259.28
InChI Key: SBKRCXFSPMKXAU-VIFPVBQESA-N
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Description

“(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid” is a chemical compound with the CAS Number: 7663-92-5 . It has a molecular weight of 259.28 . It appears as a powder .

Scientific Research Applications

Oxidative Transformations and Mechanisms

Research has explored the oxidation of hydrocarbons by aqueous platinum salts, where mechanisms and selectivity are key focuses. For instance, water-soluble organic compounds such as p-Toluenesulfonic acid undergo selective oxidation, showcasing stepwise hydroxylation to alcohol and aldehyde forms without further oxidation to carboxylic acid. This study highlights the reactivity and functionalization of methyl groups in hydrocarbons, providing insight into oxidative processes relevant to compounds like "(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid" (Labinger et al., 1993).

Catalytic Applications

In the domain of catalysis, sulfonated Schiff base copper(II) complexes have been studied for their efficiency and selectivity in alcohol oxidation. The synthesis of these complexes from 2-aminobenzenesulfonic acid demonstrates their potential as catalysts, offering a foundation for understanding the catalytic roles of sulfonamido-containing compounds (Hazra et al., 2015).

Advanced Oxidation Processes

The advanced oxidation process (AOP) using O3/H2O2 has been evaluated for enhancing mass transfer in air treatment applications, particularly for the degradation of volatile organic compounds. This research provides a kinetic study and tracks hydroxyl radicals, relevant to understanding the environmental behavior and treatment possibilities of sulfonamido compounds (Biard et al., 2011).

Environmental Degradation and Analysis

Studies on the photodegradation of parabens, including kinetics, by-products identification, and cost-efficiency analysis, offer insights into the degradation pathways of organic compounds in water. Such research is pertinent to understanding the environmental fate of sulfonamido derivatives and their potential impact on aquatic ecosystems (Gmurek et al., 2015).

Synthesis and Chemical Transformations

The synthesis of 2H-1,2-benzothiazine 1,1-dioxides through heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions exemplifies the chemical transformations and synthetic applications of sulfonamide compounds. This research demonstrates the versatility of sulfonamides in organic synthesis, contributing to the broader understanding of chemical reactivity and synthesis strategies (Layman et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRCXFSPMKXAU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7663-92-5
Record name (2S)-3-hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In analogy to example 2, DL-serine was reacted with 4-toluenesulfonyl chloride to give 3-hydroxy-2-(toluene-4-sulfonylamino)-propionic acid.
Name
DL-serine
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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